An In-Depth Technical Guide to the Molecular Weight, Formula, and Synthesis of 5-Methoxy-Pyridine Amine Derivatives
An In-Depth Technical Guide to the Molecular Weight, Formula, and Synthesis of 5-Methoxy-Pyridine Amine Derivatives
This guide provides a comprehensive technical overview of 5-methoxy-pyridine amine derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Their structural motifs are prevalent in a wide array of biologically active molecules, making a thorough understanding of their fundamental properties and synthesis crucial for further innovation.[1] This document will delve into the determination of their molecular weight and formula, provide detailed synthetic protocols for key isomers, and offer insights into the rationale behind the chosen experimental methodologies.
Foundational Chemistry: Molecular Weight and Formula
The molecular formula and weight are fundamental properties of any chemical compound, dictating its stoichiometry and behavior in chemical reactions. For the parent 5-methoxy-pyridine amine scaffold, there are two primary isomers of significant interest: 5-methoxypyridin-2-amine and 2-methoxy-5-aminopyridine.
The molecular formula for both of these parent isomers is C₆H₈N₂O .[2] The molecular weight is a direct calculation from this formula, based on the atomic weights of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u).
The calculated molecular weight for C₆H₈N₂O is approximately 124.14 g/mol .[2]
General Principles for Substituted Derivatives
For drug development professionals, the parent scaffold is often a starting point for extensive modification. When additional functional groups are introduced to the 5-methoxy-pyridine amine core, the molecular formula and weight will change predictably. The general formula can be represented as C₆₊ₓH₈₊ᵧN₂₊₂O₁₊ₐR , where R represents the added substituents, and x, y, z, and a correspond to the number of additional atoms of carbon, hydrogen, nitrogen, and oxygen, respectively.
To calculate the molecular weight of a new derivative, one must simply add the molecular weight of the atoms in the substituent and subtract the molecular weight of the atoms being replaced (typically a hydrogen atom from the aromatic ring or the amine group).
Table 1: Molecular Weight and Formula of Key 5-Methoxy-Pyridine Amine Isomers
| Compound Name | Isomeric Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Methoxypyridin-2-amine | Amine at C2, Methoxy at C5 | C₆H₈N₂O | 124.14 | 10167-97-2 |
| 2-Methoxy-5-aminopyridine | Methoxy at C2, Amine at C5 | C₆H₈N₂O | 124.14 | 6628-77-9[2] |
Synthetic Strategies: An In-Depth Look
The synthesis of 5-methoxy-pyridine amine derivatives can be approached through several strategic pathways. The choice of method often depends on the desired isomer, the availability of starting materials, and the required scale of the reaction. Two prevalent and powerful methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry. In the context of pyridine derivatives, the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen.
The success of an SNAr reaction hinges on several factors. The pyridine ring must be "activated" by an electron-withdrawing group to lower the energy of the intermediate Meisenheimer complex. A good leaving group (typically a halide) is also essential. The choice of nucleophile and reaction conditions (solvent, temperature, and base) are critical for achieving high yields and selectivity. For instance, using a strong nucleophile like sodium methoxide is effective for introducing the methoxy group.
A common route to 2-amino-5-methoxypyridine involves the reaction of 2-amino-5-iodopyridine with sodium methoxide, often with a copper catalyst to facilitate the displacement of the iodide.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and highly efficient method for forming carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction is particularly useful for coupling amines with aryl halides.
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6]
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the crucial reductive elimination step.[7] The selection of the base is also critical; it must be strong enough to deprotonate the amine but not so reactive that it leads to side reactions. Common bases include sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS).[8] The solvent choice, typically an aprotic solvent like toluene or dioxane, is also important for solubility and reaction kinetics.
Experimental Protocols
The following protocols are representative examples for the synthesis of the two primary isomers of 5-methoxy-pyridine amine. These are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of 2-Amino-5-methoxypyridine via Nucleophilic Aromatic Substitution
This protocol is adapted from established literature procedures.[3][9][10]
Step 1: Protection of the Amino Group (Optional but Recommended) To avoid side reactions, the amino group of the starting material, 2-amino-5-bromopyridine, can be protected. A common method is the formation of a dimethylpyrrol-1-yl group.
Step 2: Methoxylation The protected 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is then subjected to methoxylation.
-
Reagents: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, sodium methoxide, copper(I) iodide (CuI), and a suitable solvent such as N,N-Dimethylformamide (DMF) or methanol in a sealed vessel.[3]
-
Procedure: The reagents are combined in the solvent and heated. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Step 3: Deprotection The protecting group is removed to yield the final product.
-
Reagents: 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, hydroxylamine hydrochloride, and a suitable solvent system.[9][10]
-
Procedure: The protected compound is treated with hydroxylamine hydrochloride under reflux.
-
Work-up: The reaction mixture is cooled, and the product is isolated and purified, often by column chromatography, to give 2-amino-5-methoxypyridine.[3]
Caption: Synthetic workflow for 2-amino-5-methoxypyridine.
Synthesis of 5-Amino-2-methoxypyridine via Buchwald-Hartwig Amination
This protocol outlines a general approach for the synthesis of 5-amino-2-methoxypyridine from a suitable halo-pyridine precursor.
-
Starting Materials: 5-bromo-2-methoxypyridine, an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Procedure:
-
In a glovebox or under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base.
-
The aryl halide (5-bromo-2-methoxypyridine) and the amine or ammonia equivalent are added, followed by the anhydrous solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Work-up:
-
The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-amino-2-methoxypyridine.
-
Caption: Experimental workflow for Buchwald-Hartwig amination.
Characterization of 5-Methoxy-Pyridine Amine Derivatives
Unequivocal characterization of the synthesized compounds is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the pyridine ring. For example, in the ¹H NMR spectrum of 2-amino-5-methoxypyridine, characteristic signals for the methoxy group protons (a singlet) and the aromatic protons on the pyridine ring would be observed, with their chemical shifts and coupling constants confirming the structure.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The N-H stretching vibrations of the primary amine group (typically appearing as two bands in the region of 3300-3500 cm⁻¹) and the C-O stretching of the methoxy group are characteristic absorptions.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer additional structural information.
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 2-Amino-5-methoxypyridine | 3.77 (s, 3H, OCH₃), 4.21 (br s, 2H, NH₂), 6.46-6.49 (dd, 1H, Ar-H), 7.07-7.11 (dd, 1H, Ar-H), 7.76-7.77 (d, 1H, Ar-H)[11] | 56.28, 109.49, 125.73, 133.11, 148.60, 153.09[11] | ~3400, 3300 (N-H stretch), ~1240 (C-O stretch) |
| 5-Amino-2-methoxypyridine | Characteristic signals for methoxy and aromatic protons would be observed at different chemical shifts compared to the 2-amino isomer due to the change in electronic environment. | The chemical shifts of the pyridine ring carbons would differ significantly from the 2-amino isomer. | Similar key functional group bands would be present. |
Conclusion
This technical guide has provided a detailed examination of the molecular weight, formula, and synthetic methodologies for 5-methoxy-pyridine amine derivatives. A thorough understanding of these fundamental aspects is critical for the successful design and development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided protocols and the discussion of the underlying chemical principles are intended to serve as a valuable resource for researchers in this dynamic field. Adherence to rigorous synthetic and analytical practices will ensure the reliable production and characterization of these important building blocks.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 21, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 21, 2026. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Published November 25, 2024. Accessed February 21, 2026. [Link]
-
Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Accessed February 21, 2026. [Link]
- Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. 2024;146(28):19414-19424.
- Cheng J, Liu C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. 2016;28(6):1403-1404.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Published June 20, 2023. Accessed February 21, 2026. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Published February 2016. Accessed February 21, 2026. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Published February 29, 2016. Accessed February 21, 2026. [Link]
-
Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Indian Institute of Technology Madras. Accessed February 21, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 21, 2026. [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC. Published online 2021. Accessed February 21, 2026. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Accessed February 21, 2026. [Link]
- Synthesis method of 2-amino-5-hydroxypyridine.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. 2022;61(34):13437-13451.
-
5-Amino-2-methoxypyridine. NIST WebBook. Accessed February 21, 2026. [Link]
-
New Pyridine Derivatives from Essential Oils. Semantic Scholar. Accessed February 21, 2026. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Published July 9, 2019. Accessed February 21, 2026. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Published January 8, 2025. Accessed February 21, 2026. [Link]
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Accessed February 21, 2026. [Link]
-
Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. ScienceScholar. Published May 18, 2022. Accessed February 21, 2026. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Published May 9, 2008. Accessed February 21, 2026. [Link]
Sources
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-methoxypyridine [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
